molecular formula C22H21BrN2O5S B5169924 N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5169924
M. Wt: 505.4 g/mol
InChI Key: OTIIOYFBPYWBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BDMC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BDMC belongs to the class of glycine receptor antagonists and has been studied for its ability to modulate the activity of these receptors.

Mechanism of Action

N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive antagonist of glycine receptors, which are ligand-gated ion channels that are widely distributed in the central nervous system. Glycine receptors are activated by the neurotransmitter glycine and play a critical role in the regulation of neuronal excitability and synaptic transmission. N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide binds to the glycine receptor and prevents the binding of glycine, thereby reducing the activity of the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide are primarily related to its ability to modulate the activity of glycine receptors. By acting as a competitive antagonist of glycine receptors, N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide reduces the activity of these receptors and alters the balance of excitatory and inhibitory neurotransmission in the central nervous system. This can lead to a variety of effects, including sedation, analgesia, and anxiolysis.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for glycine receptors, which allows for targeted modulation of these receptors without affecting other neurotransmitter systems. However, one limitation of using N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is its relatively low potency, which may require higher concentrations or longer exposure times to achieve the desired effects.

Future Directions

There are several future directions for research on N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent and selective glycine receptor antagonists that can be used in clinical settings. Another area of interest is the exploration of the potential therapeutic applications of N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in various fields of medicine, including neurology, psychiatry, and anesthesiology. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and to identify potential side effects or adverse reactions associated with its use.

Synthesis Methods

The synthesis of N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves a series of chemical reactions that start with the reaction of 2-bromoaniline with 2,5-dimethoxybenzaldehyde to form an imine intermediate. The imine intermediate is then reduced to the corresponding amine, which is then reacted with p-toluenesulfonyl chloride to form the sulfonyl chloride intermediate. The sulfonyl chloride intermediate is then reacted with N-Boc-glycine to form the final product, N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide.

Scientific Research Applications

N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and anesthesiology. In neurology, N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to modulate the activity of glycine receptors, which are involved in the regulation of neuronal excitability and synaptic transmission. In psychiatry, N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential use in the treatment of anxiety disorders, as glycine receptors have been implicated in the pathophysiology of these disorders. In anesthesiology, N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential use as an anesthetic agent, as glycine receptors are involved in the regulation of pain perception.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(2-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O5S/c1-29-16-12-13-21(30-2)20(14-16)25(31(27,28)17-8-4-3-5-9-17)15-22(26)24-19-11-7-6-10-18(19)23/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIIOYFBPYWBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.